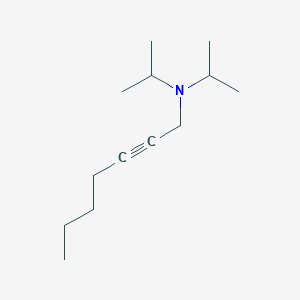

n,n-Di(propan-2-yl)hept-2-yn-1-amine

Description

n,n-Di(propan-2-yl)hept-2-yn-1-amine (CAS: 6323-69-9) is a secondary aliphatic amine characterized by a hept-2-ynyl chain (seven-carbon chain with a triple bond at the second position) and two isopropyl groups attached to the nitrogen atom. Its molecular formula is C₁₁H₂₁N (molecular weight: 167.29 g/mol) . The compound is also known by synonyms such as HEPT-2-YN-1-YLDIISOPROPYLAMINE and NSC34139 .

The presence of the triple bond in the heptynyl chain imparts unique reactivity, enabling participation in cycloaddition or hydrogenation reactions. The bulky isopropyl substituents sterically hinder the nitrogen, reducing nucleophilicity compared to less substituted amines.

Properties

CAS No. |

6323-70-2 |

|---|---|

Molecular Formula |

C13H25N |

Molecular Weight |

195.34 g/mol |

IUPAC Name |

N,N-di(propan-2-yl)hept-2-yn-1-amine |

InChI |

InChI=1S/C13H25N/c1-6-7-8-9-10-11-14(12(2)3)13(4)5/h12-13H,6-8,11H2,1-5H3 |

InChI Key |

IETGZXKUVBSVFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCN(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-Di(propan-2-yl)hept-2-yn-1-amine typically involves the alkylation of hept-2-yn-1-amine with isopropyl halides in the presence of a base. The reaction can be carried out under anhydrous conditions to prevent the formation of by-products. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

n,n-Di(propan-2-yl)hept-2-yn-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.

Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce saturated amines.

Scientific Research Applications

n,n-Di(propan-2-yl)hept-2-yn-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which n,n-Di(propan-2-yl)hept-2-yn-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isopropyl groups and the alkyne moiety play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of n,n-Di(propan-2-yl)hept-2-yn-1-amine and related amines:

*Note: CAS 6323-69-9 is shared with a homologue due to incomplete evidence differentiation.

Reactivity and Functional Group Analysis

- Triple Bond Reactivity: The hept-2-ynyl group in the target compound allows for alkyne-specific reactions (e.g., Sonogashira coupling), contrasting with triallylamine and diallylamine, which participate in electrophilic additions or polymerization via allyl double bonds .

- Steric Effects : The isopropyl groups in the target compound reduce nitrogen’s nucleophilicity compared to N-methyl-di(2-propynyl)-amine, where smaller substituents (methyl and propynyl) permit greater reactivity .

- Chain Length Impact : Compared to N,N-Di(propan-2-yl)pent-2-yn-1-amine (shorter pentynyl chain), the heptynyl chain may enhance lipophilicity, affecting solubility and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.